molecular formula C11H10N2O2 B11899367 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11899367
M. Wt: 202.21 g/mol
InChI Key: XKJLASFYTFYTAS-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole (6-Nitro-THCPI) is a nitro-substituted derivative of the tetrahydrocyclopenta[b]indole scaffold, a fused bicyclic system comprising a five-membered cyclopentane ring and a six-membered indole moiety.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

6-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10N2O2/c14-13(15)7-4-5-9-8-2-1-3-10(8)12-11(9)6-7/h4-6,12H,1-3H2

InChI Key

XKJLASFYTFYTAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Fischer Indolisation–N-Alkylation

A highly efficient one-pot protocol combines aryl hydrazines, ketones, and alkyl halides to construct the tetrahydrocyclopenta[b]indole scaffold. Hughes-Whiffing and Perry demonstrated this method’s utility for synthesizing 1,2,3-trisubstituted indoles in under 30 minutes with yields exceeding 80%. For 6-nitro derivatives, p-nitrophenylhydrazine reacts with cyclopentanone under acidic conditions (HCl, 1 M) to form the hydrazone intermediate. Subsequent Fischer indolisation at 160°C under microwave irradiation generates the tetrahydrocyclopenta[b]indole core, followed by N-alkylation using methyl iodide to introduce substituents.

Key Reaction Conditions

ParameterValue
Hydrazinep-Nitrophenylhydrazine
KetoneCyclopentanone
Acid CatalystHCl (1 M)
Temperature160°C (microwave)
Reaction Time10–30 minutes
Yield73–97%

This method’s efficiency stems from telescoping hydrazone formation, cyclization, and alkylation into a single pot, minimizing intermediate isolation.

Cyclopentylzinc Bromide-Mediated Synthesis

A modified Fischer approach employs cyclopentylzinc bromide and aryldiazonium salts to assemble the bicyclic framework. The organozinc reagent reacts with in situ-generated diazonium species from 4-nitroaniline, enabling regioselective C–C bond formation at the 6-position. Ascorbic acid reduces residual diazonium intermediates, preventing side reactions, while microwave heating (180°C, 10 minutes) accelerates cyclization.

Nickel-Catalyzed [3+2] Cycloaddition

Reaction Optimization

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) catalyzes the formal [3+2] cycloaddition between N-substituted indoles and donor-acceptor cyclopropanes. Optimized conditions (Table 1) achieve 93% yield and 8.6:1 diastereomeric ratio (dr) for cyclopenta[b]indoles.

Table 1: Optimization of Nickel-Catalyzed Cycloaddition

EntryCatalystYield (%)dr
1Ni(ClO₄)₂·6H₂O938.6:1
2NiBr₂286.4:1
3Mn(OTf)₂<5

The reaction proceeds via nickel-stabilized zwitterionic intermediates, with ESI-MS studies confirming the involvement of Ni(II)–indole complexes.

Substrate Scope

Electron-deficient indoles (e.g., 5-nitroindole) exhibit superior reactivity, while cyclopropanes with ester groups enhance regioselectivity. X-ray crystallography validates the endo stereochemistry of products.

Nitroalkene-Indole Condensation

Acid-Catalyzed Cyclization

Nitroalkenes, such as 2-nitro-1-[2-(prop-2-yn-1-yloxy)phenyl]ethyl derivatives, condense with 1-ethylindole under KHSO₄ catalysis (30 mol%) to form nitro-substituted tetrahydrocyclopenta[b]indoles. The reaction proceeds via Michael addition followed by intramolecular cyclization, with yields up to 85% after column chromatography.

Critical Parameters

  • Catalyst : KHSO₄ (30 mol%)

  • Solvent : Ethyl acetate/water biphasic system

  • Temperature : Room temperature

  • Purification : Silica gel chromatography (EtOAc:petroleum ether = 1.5:8.5)

Continuous Flow-Microwave Hybrid Method

Hydrazide Formation Monitoring

A machine-assisted workflow integrates continuous flow synthesis with microwave cyclization. p-Fluoroaniline reacts with isoamyl nitrite in acetonitrile/water to form diazonium salts, monitored via ¹⁹F NMR. Subsequent reduction with ascorbic acid yields the hydrazine intermediate, which reacts with cyclopentanone under microwave irradiation (160°C, 10 minutes) to afford the indole core in 97% yield.

Table 2: Microwave Step Optimization

EntryTemperature (°C)Time (min)Yield (%)
11201098
41601052
81601073

Scalability Enhancements

In-line liquid-liquid extraction and automated quenching modules enable gram-scale production, achieving >90% purity without manual intervention.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)TimeScalability
Fischer Indolisation73–9730 minutesHigh
Nickel Catalysis9324 hoursModerate
Nitroalkene Condensation855 hoursLow
Flow-Microwave Hybrid9740 minutesHigh

The Fischer and hybrid methods offer superior throughput, whereas nickel catalysis provides excellent stereocontrol.

Practical Considerations

  • Cost : Nickel catalysts increase expense compared to acid-mediated routes.

  • Regioselectivity : Diazonium salt approaches favor 6-nitro substitution over 5-nitro isomers.

  • Green Chemistry : Flow systems reduce solvent waste by 60% versus batch methods .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Pd/C and hydrogen gas are commonly used for the reduction of the nitro group.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Scientific Research Applications

Chemical Properties and Structure

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole has the molecular formula C11H10N2O2C_{11}H_{10}N_{2}O_{2} and a molecular weight of approximately 202.21 g/mol. Its structure features a nitro group at the 6-position of the tetrahydrocyclopenta[b]indole framework, which is significant for its biological activity.

Antiinflammatory and Immunosuppressive Agents

Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents. A notable patent describes substituted derivatives of this compound that are useful in treating autoimmune and inflammatory disorders . The compounds showed efficacy in modulating immune responses, making them candidates for further exploration in pharmacotherapy.

Neuroprotective Effects

The compound's structural similarity to other indole derivatives suggests potential neuroprotective properties. Studies have focused on compounds with similar scaffolds showing promise as inhibitors of JNK3 (c-Jun N-terminal kinase), which is implicated in neuronal apoptosis . The development of such compounds could lead to new therapeutic strategies for neurodegenerative diseases like Alzheimer's.

Synthetic Methods

The synthesis of this compound can be achieved through various methods. A one-pot three-component reaction involving Fischer indolization is one such method that has been explored for synthesizing related indole structures rapidly and efficiently . This synthetic versatility enhances its accessibility for further research and application development.

Case Study 1: Development of Immunosuppressive Agents

A study highlighted the synthesis and evaluation of substituted derivatives based on this compound. These derivatives were tested for their immunosuppressive effects in vitro and showed promising results in reducing inflammatory markers in cellular models. The findings suggest that these compounds could serve as lead candidates for developing new immunosuppressive therapies .

Case Study 2: Neuroprotective Screening

In another study focusing on neuroprotection, compounds derived from the tetrahydrocyclopenta[b]indole scaffold were screened against JNK3 activity. The results indicated that certain derivatives exhibited potent inhibitory effects with IC50 values lower than previously reported JNK3 inhibitors. This positions them as promising candidates for further development in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .

Comparison with Similar Compounds

Structural and Substituent Effects

The tetrahydrocyclopenta[b]indole core allows diverse functionalization. Key analogs and their substituent effects include:

Compound Substituent Position Electronic Effects Key References
6-Nitro-THCPI NO₂ 6 Strong electron-withdrawing Inferred from
7-Bromo-THCPI (CAS 164736-47-4) Br 7 Moderate electron-withdrawing
4-Methyl-THCPI CH₃ 4 Electron-donating
3-Azido-4-(4-methoxybenzyl)-THCPI (2p) N₃, OCH₃ 3, 4 Polar, reactive azide group
3-(3,4,5-Trimethoxyphenyl)-THCPI OCH₃ 3 Electron-donating, sterically bulky

Key Observations :

  • Nitro vs. Bromo derivatives, such as 7-Bromo-THCPI, are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Nitro vs. Azido : Azido groups (N₃) in compounds like 2p enable click chemistry applications, whereas nitro groups are typically reduced to amines for further functionalization .
Physical Properties

Comparative physical data for select analogs:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Purity References
6-Nitro-THCPI (hypothetical) ~221.22 N/A N/A N/A
7-Bromo-THCPI 236.11 N/A N/A 99%
4-Methyl-THCPI 171.24 Oil (brown) N/A 74% yield
N-(4-Chloro-2-(7-nitro-THCPI)phenyl)sulfonamide (4q) 447.86 142–144 N/A 90.8%
1,2,3,4-Tetrahydrocyclopenta[b]indole (parent) 157.21 100.5–105.5 300.9 ≥95%

Key Observations :

  • Nitro-substituted derivatives (e.g., 4q ) exhibit higher melting points compared to alkylated analogs (e.g., 4o ), likely due to increased polarity and intermolecular interactions .
  • The parent compound (unsubstituted THCPI) has a lower molecular weight and higher volatility (bp 300.9°C) .

Key Observations :

  • Nitro Substitution : Nitro groups are typically introduced via direct nitration or Pd-mediated cross-coupling, as seen in 4q .
  • Bromination : Electrophilic bromination using NBS is efficient for bromo-THCPI synthesis .

Key Observations :

  • Nitro groups may enhance binding to electron-deficient biological targets (e.g., enzymes) .
  • Bromo and azido derivatives are prioritized for antimicrobial and bioconjugation applications, respectively .

Biological Activity

6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : Research indicates that this compound may act as an agonist for specific receptors involved in neurotransmission and cellular signaling pathways. This interaction can modulate various physiological processes such as cell growth and apoptosis.
  • Enzyme Modulation : The compound may influence the activity of enzymes related to metabolic pathways, potentially leading to alterations in cellular metabolism and homeostasis.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound has antimicrobial properties against certain bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial target .
  • Neuroprotective Effects :
    • The compound has been studied for its neuroprotective potential in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study Insights

  • Anticancer Study : A study published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Neuroprotection Research : In a model of Alzheimer's disease, the administration of this compound showed promise in improving cognitive function and reducing amyloid plaque formation. This was attributed to its ability to enhance autophagy and decrease neuroinflammation .

Q & A

Q. What are the established synthetic routes for 6-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole, and how are reaction conditions optimized?

The synthesis typically involves a Fischer indole synthesis as the core step. A nitro-substituted phenylhydrazine derivative is condensed with cyclopentanone under acidic conditions (e.g., concentrated H₂SO₄ or HCl) to form the tetrahydrocyclopenta[b]indole backbone . Post-synthetic nitration may be required if the nitro group is not introduced during the initial cyclization. Key optimizations include:

  • Temperature control : Reactions often proceed at 0–5°C to avoid side reactions (e.g., over-nitration or ring-opening).
  • Catalyst selection : Pd/C is used for hydrogenation steps to reduce intermediates, requiring precise pressure control (e.g., 45 psi) .
  • Workup protocols : Telescoped procedures (e.g., quenching with ice water and sequential solvent extraction) improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and nitro-group positioning. For example, deshielding of indolic protons near the nitro group indicates successful substitution .
  • HPLC-MS : Monitors purity (>98%) and detects trace byproducts (e.g., de-nitrated or oxidized derivatives) .
  • X-ray crystallography : Resolves ambiguities in bicyclic ring conformation and nitro-group orientation .
  • Melting point analysis : A narrow range (e.g., 100–105°C) indicates high crystallinity .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

The nitro group acts as a strong electron-withdrawing group , directing electrophilic substitutions (e.g., sulfonation or halogenation) to specific positions on the indole ring. For example:

  • Nucleophilic attacks occur preferentially at the indole’s 2-position due to nitro’s meta-directing effects .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling peptide coupling or diazotization .

Advanced Research Questions

Q. How can regioselectivity challenges during nitro-group introduction be addressed?

Regioselectivity issues arise due to competing nitration sites. Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., methoxy) to steer nitration to the 6-position .
  • Protecting groups : Temporary protection of reactive sites (e.g., indolic NH with Boc) before nitration .
  • Computational modeling : DFT calculations predict favorable transition states for nitration, guiding experimental design .

Q. What computational tools are recommended to predict the compound’s interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) or receptors (e.g., nicotinic acetylcholine receptors) .
  • MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
  • QSAR models : Correlate nitro-group electronic parameters (Hammett constants) with bioactivity .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Discrepancies often stem from:

  • Catalyst batch variability : Pd/C activity differences affect hydrogenation efficiency; pre-screening batches is critical .
  • Reaction scale : Milligram-scale reactions may show higher yields than industrial-scale due to mixing inefficiencies.
  • Analytical thresholds : HPLC purity thresholds (e.g., 95% vs. 98%) should be standardized across studies .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) to identify esterase-mediated hydrolysis or protein binding .
  • Thermogravimetric analysis (TGA) : Determines thermal stability during formulation .

Q. How can in vivo neurotoxicity risks be evaluated for this compound?

  • SH-SY5Y neuronal assays : Measure cell viability (MTT assay) and oxidative stress markers (ROS levels) after exposure .
  • Blood-brain barrier (BBB) permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS penetration .
  • Rodent models : Administer escalating doses (1–100 mg/kg) and monitor motor function (e.g., rotarod test) and histopathology .

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